Thiomorpholine-4-carbonyl chloride 1-oxide Thiomorpholine-4-carbonyl chloride 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774431
InChI: InChI=1S/C5H8ClNO2S/c6-5(8)7-1-3-10(9)4-2-7/h1-4H2
SMILES:
Molecular Formula: C5H8ClNO2S
Molecular Weight: 181.64 g/mol

Thiomorpholine-4-carbonyl chloride 1-oxide

CAS No.:

Cat. No.: VC17774431

Molecular Formula: C5H8ClNO2S

Molecular Weight: 181.64 g/mol

* For research use only. Not for human or veterinary use.

Thiomorpholine-4-carbonyl chloride 1-oxide -

Specification

Molecular Formula C5H8ClNO2S
Molecular Weight 181.64 g/mol
IUPAC Name 1-oxo-1,4-thiazinane-4-carbonyl chloride
Standard InChI InChI=1S/C5H8ClNO2S/c6-5(8)7-1-3-10(9)4-2-7/h1-4H2
Standard InChI Key KAOIQRGUSHTRFI-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)CCN1C(=O)Cl

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Thiomorpholine-4-carbonyl chloride 1-oxide belongs to the thiomorpholine family, a class of sulfur- and nitrogen-containing heterocycles. Its structure comprises a six-membered ring with alternating single and double bonds, where sulfur occupies one position and nitrogen another. The carbonyl chloride (-COCl) and sulfoximine (-N(O)-) groups introduce significant electrophilicity, enabling nucleophilic substitution and condensation reactions. The sulfoximine moiety, in particular, enhances metabolic stability compared to simpler thioether derivatives, a property leveraged in drug design .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-oxo-1,4-thiazinane-4-carbonyl chloride
Molecular FormulaC₅H₈ClNO₂S
Molecular Weight181.64 g/mol
Canonical SMILESC1CS(=O)CCN1C(=O)Cl
InChI KeyKAOIQRGUSHTRFI-UHFFFAOYSA-N
PubChem CID79886296

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of thiomorpholine-4-carbonyl chloride 1-oxide typically involves multi-step transformations starting from thiomorpholine precursors. A common approach includes:

  • Oxidation of Thiomorpholine: Thiomorpholine is oxidized to introduce the sulfoximine group. Hydrogen peroxide (H₂O₂) is frequently employed under controlled acidic conditions to achieve selective oxidation without over-oxidizing the sulfur atom .

  • Carbonyl Chloride Introduction: The oxidized intermediate undergoes acylation with phosgene (COCl₂) or thionyl chloride (SOCl₂) to install the carbonyl chloride group. This step requires anhydrous conditions to prevent hydrolysis.

A recent advance in thiomorpholine synthesis involves photochemical thiol–ene reactions in continuous flow systems, which improve yield and scalability. For example, cysteamine hydrochloride and vinyl chloride react under UV light with 9-fluorenone as a photocatalyst, producing thiomorpholine intermediates in quantitative yields . While this method targets thiomorpholine itself, analogous strategies could be adapted for derivatives like thiomorpholine-4-carbonyl chloride 1-oxide by incorporating additional functionalization steps.

Reaction Optimization

Key parameters influencing synthesis efficiency include:

  • Catalyst Loading: Photocatalysts like 9-fluorenone are effective at low concentrations (0.1–0.5 mol %), reducing costs .

  • Temperature Control: Exothermic acylation steps necessitate cooling to prevent side reactions such as polymerization.

  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction homogeneity and intermediate stability .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The carbonyl chloride group acts as a potent electrophile, reacting with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. For instance:

  • Amidation: Reaction with primary amines yields sulfoximine-containing amides, which are explored as protease inhibitors or kinase modulators.

  • Esterification: Alcohols generate esters with improved solubility profiles, useful in polymer synthesis .

Table 2: Common Derivatives and Applications

Derivative TypeReagentApplication Area
AmideR-NH₂Drug candidates (e.g., antivirals)
EsterR-OHStimuli-responsive polymers
ThioesterR-SHProdrug formulations

Polymer Chemistry Applications

Thiomorpholine-4-carbonyl chloride 1-oxide serves as a monomer in synthesizing stimuli-responsive polymers. For example, its methacrylate derivative (THOXMA) forms hydrogels with dual pH- and temperature-responsive behavior, as demonstrated by reversible phase transitions at physiological conditions . These materials show promise in controlled drug delivery and tissue engineering.

Future Directions and Research Gaps

Unresolved Challenges

  • Scalable Synthesis: Current methods rely on batch processes; continuous flow systems could enhance throughput .

  • Toxicity Profiling: In vivo safety data are lacking, hindering translational applications.

Emerging Opportunities

  • Targeted Drug Delivery: Polymer conjugates could leverage pH-responsive behavior for tumor-selective drug release .

  • Bioconjugation: The carbonyl chloride group enables covalent attachment to antibodies or peptides for diagnostic applications.

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